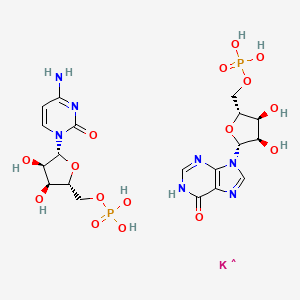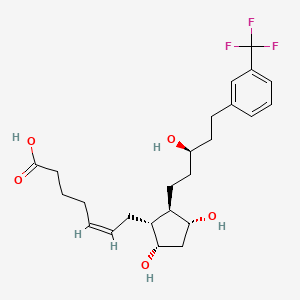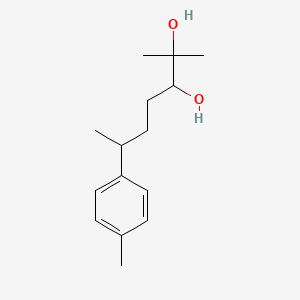
2-Methyl-6-(p-tolyl)heptane-2,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-(p-tolyl)heptane-2,3-diol, also known as MTHD or Methadol, is a synthetic opioid drug that has been used as an analgesic and a substitute for other opioids such as morphine and heroin. MTHD was first synthesized in the 1940s and has been used in clinical practice since the 1950s.
Aplicaciones Científicas De Investigación
Chiral Camphor-Based Amino Alcohols and Aminodiols as Ligands : Syntheses of compounds similar to 2-Methyl-6-(p-tolyl)heptane-2,3-diol have been described, which are utilized as ligands in enantioselective diethyl zinc addition to benzaldehyde with moderate enantioselectivity (Olusegun B. Olubanwo et al., 2018).
Reaction of p-Tolyl Radical with 1,3-Butadiene : A study on the reaction of the p-tolyl radical with 1,3-butadiene under single-collision conditions identified 6-Methyl-1,4-dihydronaphthalene as a major product, indicating the potential of such reactions in the formation of polycyclic aromatic hydrocarbons (PAHs) and their partially hydrogenated analogues in combustion flames and the interstellar medium (D. Parker et al., 2014).
Optically Active Aromatic Chromophores : Studies on compounds possessing the α-arylethyl structure, including S -(+)-2-methyl-6-(p-tolyl)heptane, have been conducted with ORD and CD measurements in the UV spectra region. These studies are crucial in understanding the optical properties of such compounds (L. Verbit et al., 1968).
Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate, acting as a synthon, undergoes annulation with N-tosylimines in the presence of an organic phosphine catalyst, highlighting the synthetic utility of such compounds in organic chemistry (Xue-Feng Zhu et al., 2003).
Intramolecular Hydrogen Bonding in Triols : Research on the intramolecular hydrogen bonding in various compounds, including heptane-1:4:7-triol, provides insight into the structural and chemical properties of these compounds (L. P. Kuhn et al., 1961).
Selective Hydrogenation over Pd-Nanoparticles : Studies on the selective hydrogenation of 2-methyl-3-butyn-2-ol to 2-methyl-3-butene-2-ol over Pd supported on hypercrosslinked polystyrene reveal the influence of solvent properties on catalytic activity and selectivity (L. Nikoshvili et al., 2015).
Propiedades
IUPAC Name |
2-methyl-6-(4-methylphenyl)heptane-2,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-11-5-8-13(9-6-11)12(2)7-10-14(16)15(3,4)17/h5-6,8-9,12,14,16-17H,7,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAUXXMLNYMKFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)CCC(C(C)(C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(p-tolyl)heptane-2,3-diol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-3,6-Methanofuro[2,3-C]pyridine](/img/structure/B593235.png)

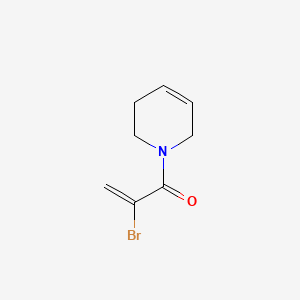


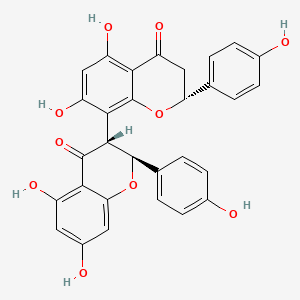

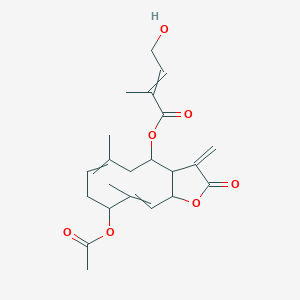

![7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-YL]heptanoic acid](/img/structure/B593249.png)
